2-(Methoxymethyl)-3-methylbutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)-3-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)7(4-8)5-9-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZSAVFSIWBIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxymethyl 3 Methylbutan 1 Ol
Retrosynthetic Analysis and Disconnection Approaches to the Butanol Framework
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections."
For 2-(methoxymethyl)-3-methylbutan-1-ol, the primary disconnections can be categorized into two main strategies: those that simplify the carbon skeleton and those that address the oxygen functional groups.
To simplify the carbon backbone, key carbon-carbon bonds are disconnected. A logical point for disconnection is the C2-C3 bond, which can be formed through several powerful C-C bond-forming reactions.
Grignard-based Disconnection: A disconnection of the C2-C3 bond suggests a nucleophilic addition of an isopropyl group to a four-carbon electrophile. This leads to two plausible retrosynthetic pathways:
An isopropyl Grignard reagent (synthon A) adding to a methoxy-substituted epoxide (synthon B).
A more complex nucleophile containing the methoxymethyl group (synthon C) adding to isobutyraldehyde (synthon D).
Alkylation-based Disconnection: An alternative C-C bond disconnection, for instance at the C3-C4 bond, could envision the alkylation of an enolate. This would involve a precursor like a β-keto ester, which could be alkylated with an isopropyl group.
Aldol Condensation Approach: An aldol-type disconnection could be envisioned by disconnecting the C2-C3 bond, leading back to propanal and a suitable two-carbon nucleophile. However, controlling the subsequent functional group interconversions to achieve the target structure can be complex.
The methoxymethyl ether and the primary alcohol represent key functional groups. Disconnections involving these groups focus on simplifying the oxygenation pattern.
Ether Disconnection: The most straightforward functional group disconnection is breaking the C-O bond of the methoxymethyl ether. This retrosynthetic step reveals a diol precursor, 2-(hydroxymethyl)-3-methylbutan-1-ol. This diol could then be selectively etherified. The primary alcohol is generally more reactive towards etherification than a sterically hindered secondary alcohol, but in this case, both are primary, requiring a protection strategy for one of the hydroxyl groups to ensure selectivity.
Alcohol Disconnection: The primary alcohol at C1 can be retrosynthetically derived from the reduction of a corresponding carboxylic acid, ester, or aldehyde. This functional group interconversion (FGI) leads to precursors such as 2-(methoxymethyl)-3-methylbutanoic acid or its ethyl ester.
Sustainable and Green Chemistry Considerations in Synthesis
Application of Flow Chemistry for Scalable Production
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering numerous advantages in terms of safety, efficiency, and scalability. While specific research on the direct application of flow chemistry to the synthesis of this compound is not extensively documented in publicly available literature, the principles of flow chemistry are broadly applicable to the synthesis of alcohols and ethers.
Flow chemistry involves the continuous pumping of reactants through a network of tubes or microreactors, where mixing and reaction occur. This methodology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and selectivity. For the synthesis of a molecule like this compound, which involves the formation of both an ether and an alcohol functionality, flow chemistry could offer significant benefits. For instance, highly exothermic or hazardous reactions can be managed more safely in continuous flow systems due to the small reaction volumes and high surface-area-to-volume ratios, which allow for efficient heat dissipation.
The scalability of flow processes is another key advantage. Scaling up a reaction in a batch reactor can be a complex process, often requiring significant redevelopment of the reaction conditions. In contrast, scaling up a flow process can be as straightforward as running the system for a longer duration or by "scaling out," which involves running multiple flow reactors in parallel. This makes flow chemistry an attractive option for the industrial-scale production of this compound.
Hypothetical Flow Synthesis Data:
While specific experimental data is not available, a hypothetical comparison can illustrate the potential advantages of flow chemistry for a key synthetic step in the production of this compound, such as an etherification reaction.
| Parameter | Batch Synthesis (Projected) | Flow Chemistry Synthesis (Projected) |
| Reaction Time | 6 - 12 hours | 15 - 30 minutes |
| Yield | 75 - 85% | 90 - 98% |
| Process Safety | Moderate (potential for thermal runaway) | High (excellent heat transfer) |
| Scalability | Complex | Straightforward (scaling out) |
This table is illustrative and based on general principles of flow chemistry, not on specific experimental results for the synthesis of this compound.
Utilization of Environmentally Benign Solvents and Reagents
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong emphasis on reducing the environmental impact of chemical processes. The use of environmentally benign solvents and reagents is a critical aspect of this approach.
In the context of synthesizing this compound, traditional syntheses might employ volatile organic compounds (VOCs) as solvents, which can contribute to air pollution and have negative health effects. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-derived solvents like ethanol or 2-methyltetrahydrofuran. The choice of solvent can significantly impact the reaction's efficiency, selectivity, and environmental footprint.
Similarly, the selection of reagents is crucial. Green chemistry promotes the use of catalytic reagents over stoichiometric ones, as catalysts are used in smaller quantities and can be recycled and reused. For the synthesis of this compound, this could involve employing solid acid catalysts for etherification steps, which can be easily separated from the reaction mixture and reused, minimizing waste.
The development of synthetic pathways that utilize renewable feedstocks is another important aspect of green chemistry. Investigating routes to this compound that start from bio-based materials would be a significant step towards a more sustainable production process.
Examples of Green Solvents and Their Properties:
| Solvent | Boiling Point (°C) | Key Environmental/Safety Features |
| Water | 100 | Non-toxic, non-flammable, abundant |
| Ethanol | 78 | Renewable, biodegradable, low toxicity |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Derived from renewable resources, high boiling point, forms azeotropes with water for easy removal |
| Supercritical CO2 | 31 (critical point) | Non-toxic, non-flammable, easily removed, tunable solvent properties |
This table provides general information on environmentally benign solvents and does not represent specific use in the synthesis of this compound based on available literature.
Chemical Reactivity and Mechanistic Investigations of 2 Methoxymethyl 3 Methylbutan 1 Ol
Reactions at the Primary Hydroxyl Group
The primary alcohol (-CH₂OH) is the most reactive site for many common organic transformations. Its reactivity is centered around the nucleophilic oxygen atom and the adjacent carbon, allowing for oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions to Carbonyls and Carboxylic Acids
The primary alcohol in 2-(Methoxymethyl)-3-methylbutan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. byjus.com
Partial Oxidation to Aldehyde: To achieve partial oxidation to the corresponding aldehyde, 2-(methoxymethyl)-3-methylbutanal, milder oxidizing agents are required. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.org The reaction is typically performed in an anhydrous solvent, such as dichloromethane (B109758) (DCM). The aldehyde must often be removed from the reaction mixture as it forms to prevent further oxidation. chemguide.co.ukdocbrown.info
Full Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid, 2-(methoxymethyl)-3-methylbutanoic acid. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid (H₂SO₄). quora.com Under these conditions, the initially formed aldehyde is rapidly oxidized further.
Below is a table summarizing the expected oxidation reactions.
| Reagent/Conditions | Expected Product | Product Class |
| Pyridinium Chlorochromate (PCC), CH₂Cl₂ | 2-(Methoxymethyl)-3-methylbutanal | Aldehyde |
| Dess-Martin Periodinane (DMP), CH₂Cl₂ | 2-(Methoxymethyl)-3-methylbutanal | Aldehyde |
| K₂Cr₂O₇, H₂SO₄, Heat | 2-(Methoxymethyl)-3-methylbutanoic acid | Carboxylic Acid |
Esterification and Transesterification Processes
Fischer Esterification: The most common method for converting this compound to an ester is the Fischer esterification. This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent or water is removed as it is formed. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid carbonyl, making it more electrophilic for attack by the alcohol's hydroxyl group. youtube.com
Transesterification: Transesterification is another process where the alcohol can displace a different alcohol from an existing ester, typically under acid or base catalysis. For example, reacting this compound with methyl acetate (B1210297) in the presence of an acid catalyst would lead to the formation of 2-(methoxymethyl)-3-methylbutyl acetate and methanol (B129727).
Etherification and Alkylation Reactions (e.g., Williamson Ether Synthesis)
The hydroxyl group can be converted into an ether linkage via several methods, most notably the Williamson ether synthesis. This two-step process provides a versatile route to unsymmetrical ethers. khanacademy.orgyoutube.com
Deprotonation: The alcohol is first treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a nucleophilic alkoxide ion.
Nucleophilic Substitution: The resulting sodium 2-(methoxymethyl)-3-methylbutoxide is then reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction. masterorganicchemistry.com The alkoxide displaces the halide, forming the new ether.
For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions that can occur with secondary or tertiary halides. libretexts.org
Nucleophilic Substitution Reactions (e.g., Halogenation, Mitsunobu Reaction)
Direct displacement of the hydroxyl group is difficult as it is a poor leaving group. Therefore, it must first be activated or converted into a better leaving group.
Halogenation: The alcohol can be converted to an alkyl halide through an Sₙ2 reaction. This typically involves a two-step sequence where the hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate, by reacting it with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base like pyridine. The resulting mesylate or tosylate is an excellent substrate for nucleophilic attack by a halide ion (e.g., from NaBr or NaI) to yield the corresponding alkyl halide. Alternatively, reagents like methyl Grignard reagents can serve as sources of halide nucleophiles to convert in situ-formed mesylates into alkyl halides. acs.org
Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for converting a primary alcohol into a variety of other functional groups, including esters, azides, and ethers, with a characteristic inversion of stereochemistry (though not relevant for this achiral center). wikipedia.orgorganic-chemistry.org The reaction employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
The mechanism involves the formation of a key alkoxyphosphonium salt intermediate. This intermediate serves as an excellent leaving group, which is then displaced by a suitable nucleophile (e.g., a carboxylate for ester formation or an azide (B81097) ion) in an Sₙ2 fashion. organic-chemistry.org The high reliability and mild conditions of the Mitsunobu reaction make it a staple in complex organic synthesis. nih.gov
The following table outlines potential nucleophilic substitution products.
| Reagent System | Nucleophile | Product |
| 1. MsCl, Pyridine; 2. NaBr | Br⁻ | 1-Bromo-2-(methoxymethyl)-3-methylbutane |
| PPh₃, DIAD, Benzoic Acid | C₆H₅COO⁻ | 2-(Methoxymethyl)-3-methylbutyl benzoate |
| PPh₃, DEAD, HN₃ | N₃⁻ | 1-Azido-2-(methoxymethyl)-3-methylbutane |
Transformations Involving the Methoxymethyl Ether Moiety
The methoxymethyl (MOM) group is a common protecting group for alcohols due to its stability under basic and weakly acidic conditions. nih.gov Its primary reactivity involves its selective removal (deprotection) to regenerate the parent alcohol.
Selective Cleavage and Deprotection Strategies
The MOM ether is an acetal, which makes it labile under acidic conditions. thieme-connect.dewikipedia.org The specific conditions for cleavage can be tuned from mild to harsh, depending on the needs of the synthetic route and the presence of other acid-sensitive functional groups.
Acid-Catalyzed Deprotection: Treatment with aqueous acid is the most straightforward method for MOM group cleavage. Reagents such as hydrochloric acid (HCl) in methanol or p-toluenesulfonic acid (TsOH) can effectively remove the MOM group. masterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by cleavage to form a hemiacetal, which then decomposes to yield the deprotected alcohol and formaldehyde.
Lewis Acid-Mediated Cleavage: For substrates containing other acid-sensitive groups, milder and more selective methods using Lewis acids have been developed. Reagents such as zinc bromide (ZnBr₂) with a thiol, or bismuth trichloride (B1173362) (BiCl₃) can facilitate the cleavage under non-aqueous or very mild conditions. researchgate.netrsc.org These methods often offer greater functional group tolerance.
Other Deprotection Methods: A variety of other reagent systems have been developed for MOM deprotection to enhance selectivity. For instance, trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2′-bipyridyl can deprotect aliphatic MOM ethers under mild, nonacidic conditions. nih.gov The choice of deprotection agent is critical in a multi-step synthesis to ensure that only the desired protecting group is removed.
A summary of common deprotection strategies is provided below.
| Reagent System | Typical Conditions |
| HCl / H₂O, MeOH | Room Temperature to Reflux |
| p-Toluenesulfonic acid (TsOH), MeOH | Room Temperature |
| ZnBr₂, n-PrSH, CH₂Cl₂ | 0 °C to Room Temperature |
| Bismuth Trichloride (BiCl₃) | Acetonitrile/Water |
| Trimethylsilyl triflate (TMSOTf), 2,2′-bipyridyl | 0 °C to Room Temperature |
Stability and Reactivity under Acidic and Basic Conditions
The stability of this compound is highly dependent on the pH of its environment. While generally stable under neutral and basic conditions, it is susceptible to reaction under acidic catalysis.
Under acidic conditions , both the primary alcohol and the ether functional groups can be protonated. Protonation of the hydroxyl group transforms it into a good leaving group (H₂O), facilitating dehydration or substitution reactions. libretexts.org Similarly, protonation of the ether oxygen makes the ether susceptible to cleavage by strong nucleophiles. Ethers are generally cleaved by strong acids like HBr and HI, though HCl is less effective. openstax.orglibretexts.org The cleavage can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure. openstax.orgwikipedia.org Given the primary nature of the carbon adjacent to the ether oxygen in the methoxymethyl group, an Sₙ2 pathway would be anticipated for cleavage at this site.
In contrast, under basic conditions , this compound is largely stable. The primary alcohol can be deprotonated by a strong base to form an alkoxide, which is a more potent nucleophile. britannica.com However, the ether linkage is notoriously unreactive towards bases and nucleophiles, as the alkoxide leaving group (CH₃O⁻) is very basic and thus a poor leaving group. quora.com This inertness makes ethers common solvents for reactions involving bases. openstax.org
| Condition | Functional Group | Expected Reactivity | Products (Hypothetical) |
| Strong Acid (e.g., HBr) | Primary Alcohol | Protonation followed by Sₙ2 attack by Br⁻ | 1-bromo-2-(methoxymethyl)-3-methylbutane |
| Ether | Protonation followed by Sₙ2 attack by Br⁻ | 2-(bromomethyl)-3-methylbutan-1-ol and methyl bromide | |
| Both (forcing conditions) | Dehydration | 2-(Methoxymethyl)-3-methylbut-1-ene | |
| Strong Base (e.g., NaH) | Primary Alcohol | Deprotonation | Sodium 2-(methoxymethyl)-3-methylbutan-1-oxide |
| Ether | No reaction | - |
Rearrangement Reactions and Intramolecular Cyclizations
The structure of this compound does not lend itself to classical rearrangement reactions like the Pinacol rearrangement, which requires a 1,2-diol (vicinal diol). jove.com However, under strongly acidic conditions where a carbocation might be formed, rearrangements are a possibility.
A true Pinacol rearrangement is not possible for this compound. This reaction involves the acid-catalyzed rearrangement of a vicinal diol to a ketone or aldehyde. jove.comglasp.coyoutube.com The mechanism proceeds through protonation of a hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-alkyl or 1,2-hydride shift. jove.com
However, one could hypothesize a related acid-catalyzed rearrangement. If the primary alcohol is protonated and leaves as water, a primary carbocation would form. This is highly unstable and unlikely. A more plausible scenario might involve a concerted process or a hydride shift from the adjacent carbon (C2) to form a more stable secondary carbocation. Subsequent rearrangement of the methoxymethyl group or the isopropyl group could theoretically occur, although such rearrangements in simple acyclic systems are not common without specific driving forces. Intramolecular cyclization, for instance, could be a competing pathway if a nucleophilic group is present at a suitable position to form a stable ring. In this molecule, an intramolecular reaction could potentially lead to a cyclic ether, such as a substituted tetrahydrofuran (B95107), though this would require attack by the ether oxygen at a carbocation formed from the alcohol, a process that would be conformationally dependent.
As an acyclic molecule, this compound has significant conformational freedom. The relative orientation of the hydroxyl and methoxymethyl groups, as influenced by steric hindrance from the isopropyl group, will play a crucial role in any potential intramolecular reactions. For an intramolecular cyclization to occur, the molecule must adopt a conformation that brings the reacting centers (e.g., the ether oxygen and an electrophilic carbon) into close proximity. The energetic barrier to achieving such a reactive conformation will affect the reaction rate. Intramolecular reactions are generally favored when they lead to the formation of five- or six-membered rings due to lower ring strain and a favorable entropy of activation compared to analogous intermolecular reactions. spcmc.ac.inmasterorganicchemistry.com The formation of a substituted tetrahydrofuran (a 5-membered ring) via intramolecular cyclization is therefore a theoretical possibility that would be highly dependent on the specific reaction conditions and the conformational preferences of any reactive intermediates.
Role of this compound as a Nucleophile or Electrophile
The presence of lone pairs of electrons on both the alcohol and ether oxygens allows this molecule to act as a nucleophile. Conversely, under certain conditions, specific carbon atoms can become electrophilic.
The primary alcohol functional group makes this compound a competent nucleophile. Alcohols readily participate in nucleophilic addition reactions to the electrophilic carbon of carbonyl groups (aldehydes and ketones). masterorganicchemistry.comyoutube.com These reactions are often acid-catalyzed to increase the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org The initial product of addition to an aldehyde or ketone is a hemiacetal or hemiketal, respectively. libretexts.org
| Electrophile | Reaction Type | Catalyst | Product Type |
| Aldehyde (R-CHO) | Nucleophilic Addition | Acid | Hemiacetal |
| Ketone (R₂C=O) | Nucleophilic Addition | Acid | Hemiketal |
| Imine (R₂C=NR') | Nucleophilic Addition | Acid | Aminoacetal intermediate |
The ether oxygen, by contrast, is a much weaker nucleophile than the alcohol. quora.com While it possesses lone pairs, it lacks a proton that can be readily removed after the initial nucleophilic attack, making the process less favorable. quora.com
The nucleophilic character of the primary alcohol also allows it to participate in Sₙ2 reactions with suitable electrophiles, such as primary alkyl halides. Under basic conditions, the alcohol can be deprotonated to form the more nucleophilic alkoxide, which can then readily displace a leaving group.
The molecule can also act as an electrophile under certain conditions. In the presence of a strong acid, the hydroxyl group can be protonated, turning it into a good leaving group (-OH₂⁺). A subsequent attack by a strong nucleophile (e.g., Br⁻) would result in a substitution reaction, likely proceeding through an Sₙ2 mechanism due to the primary nature of the carbon. libretexts.org
Furthermore, the methoxymethyl group, which is a type of acetal, can be susceptible to substitution. Methoxymethyl (MOM) ethers are often used as protecting groups for alcohols and are cleaved under acidic conditions. wikipedia.orgadichemistry.com The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form an oxocarbenium ion intermediate, which is then attacked by a nucleophile. This suggests that the methylene (B1212753) carbon of the methoxymethyl group could be an electrophilic site under acidic conditions.
Kinetic and Thermodynamic Studies of Reactions
Reaction Rate Determinations and Activation Energy Profiling
The study of reaction kinetics for this compound, also known as 3-methoxy-3-methyl-1-butanol, is crucial for understanding its atmospheric lifetime and degradation pathways. Research has focused on its gas-phase reaction with hydroxyl (OH) radicals, which are a primary oxidant in the troposphere.
Computational studies using Density Functional Theory (DFT) have provided insights into specific reaction mechanisms, such as dehydration. For the β-hydrogen elimination pathway, a key step in dehydration, the Gibbs free energy of activation (ΔG‡) has been calculated. This theoretical investigation offers a quantitative measure of the energy barrier for this specific reaction channel.
Reaction Rate and Activation Energy Data
| Reaction | Parameter | Value | Temperature (K) | Method |
|---|---|---|---|---|
| Reaction with OH Radicals | Rate Constant (k) | (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 296 ± 2 | Experimental (Relative Rate) nih.govresearchgate.net |
| Dehydration | Activation Barrier (ΔG‡) for β-Hydrogen Elimination | ~25 kcal/mol | Not Specified | Computational (DFT) |
Equilibrium Constants and Product Distribution Analysis
The analysis of products formed from the reaction of this compound provides essential information about the branching ratios of its degradation pathways. While specific equilibrium constants for its reactions are not extensively documented in the available literature, the product distribution from its reaction with OH radicals has been characterized.
The OH radical-initiated reaction leads to the formation of several smaller, oxygenated compounds. The molar formation yields of these products have been quantified, indicating the relative importance of different reaction channels. The primary products identified are 3-methoxy-3-methylbutanal (B1352739) and methyl acetate, which together account for a significant portion of the reacted parent compound. nih.govresearchgate.net Other identified products include glycolaldehyde (B1209225) and acetone. nih.govresearchgate.net This distribution suggests that the reaction proceeds via hydrogen abstraction from various sites on the molecule, leading to different fragmentation pathways.
The following table summarizes the molar yields of the identified products from the reaction with OH radicals, conducted at an average NO concentration of 1.3 × 10¹⁴ molecules cm⁻³. nih.govresearchgate.net
Product Distribution from the Reaction with OH Radicals
| Product | Molar Formation Yield (%) |
|---|---|
| Methyl acetate | 35 ± 9 nih.govresearchgate.net |
| 3-Methoxy-3-methylbutanal | 33 ± 7 nih.govresearchgate.net |
| Glycolaldehyde | 13 ± 3 nih.govresearchgate.net |
| Acetone | 3 ± 1 nih.govresearchgate.net |
Lack of Available Research Hinders Detailed Analysis of this compound Derivatization
A thorough investigation into the scientific literature reveals a significant lack of available research on the specific derivatization and functionalization strategies for the chemical compound this compound. While the compound is documented in chemical databases, detailed studies outlining its reactivity and transformation into various derivatives, as requested, are not present in the accessible literature.
The exploration of functionalization pathways for this compound, including the preparation of esters, carbamates, and ether analogs, remains largely uncharted territory in published chemical research. Standard synthetic methodologies for these transformations exist for a wide range of alcohols; however, their specific application to, and the resulting characteristics of derivatives from, this compound have not been detailed.
Similarly, information regarding its conversion to organometallic reagents, such as Grignard or organolithium compounds, is absent. The successful formation and subsequent reactivity of such reagents are highly dependent on the specific structure of the starting material, and without experimental data, any discussion would be purely speculative.
Furthermore, the potential of this compound as a building block for advanced synthetic intermediates, its incorporation into chiral ligands for catalysis, or its use as a precursor for polymer chemistry has not been a subject of focused research according to available sources. While its structure suggests potential in these areas, particularly due to its chiral nature, no studies have been found that explore these applications.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methoxymethyl 3 Methylbutan 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like 2-(Methoxymethyl)-3-methylbutan-1-ol in solution. It provides precise information about the chemical environment of each nucleus (primarily ¹H and ¹³C), enabling the determination of the carbon skeleton and the placement of functional groups.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, two-dimensional (2D) NMR experiments are essential for establishing unambiguous atomic connectivity. sdsu.edu For a molecule with multiple chiral centers and overlapping signals, such as this compound, 2D NMR is crucial.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com For this compound, COSY would reveal correlations between protons on adjacent carbons, allowing for the tracing of the entire carbon backbone from the -CH₂OH group to the isopropyl terminus.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹J coupling). sdsu.eduyoutube.com It is invaluable for assigning the ¹³C chemical shifts based on the more easily assigned ¹H spectrum. An edited HSQC can also differentiate between CH, CH₂, and CH₃ groups. azom.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). sdsu.eduyoutube.comyoutube.com This is particularly useful for connecting molecular fragments that are not directly bonded through protons. For instance, it would show correlations from the methoxy (B1213986) protons (-OCH₃) to the methylene (B1212753) carbon of the methoxymethyl group (-CH₂O-), confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is critical for determining the stereochemistry and preferred conformation of the molecule. For this compound, NOESY could reveal spatial proximities between protons on the C2 and C3 stereocenters, helping to assign the relative configuration (e.g., syn vs. anti).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (with Proton at...) | Key HMBC Correlations (from Proton to Carbon at...) |
| 1 (-CH₂OH) | ~3.6-3.8 | ~65-68 | 2, 1-OH | 2, 3, 1' |
| 2 (-CH-) | ~1.8-2.0 | ~45-48 | 1, 3, 1' | 1, 3, 4, 5, 1' |
| 3 (-CH-) | ~1.6-1.8 | ~30-33 | 2, 4, 5 | 2, 4, 5 |
| 4 (-CH₃) | ~0.9-1.0 | ~18-21 | 3 | 2, 3, 5 |
| 5 (-CH₃) | ~0.9-1.0 | ~18-21 | 3 | 2, 3, 4 |
| 1' (-CH₂O-) | ~3.4-3.6 | ~70-73 | 2 | 1, 2, 3, 2' |
| 2' (-OCH₃) | ~3.3 | ~58-60 | None | 1' |
| 1-OH | Variable | - | 1 | 1, 2 |
The presence of several single bonds in this compound (e.g., C2-C3, C2-C1', C1'-O) allows for multiple rotational conformations (rotamers). If the energy barrier to rotation around one or more of these bonds is sufficiently high, separate signals for each conformer might be observed at low temperatures. copernicus.org
Dynamic NMR involves acquiring spectra at various temperatures. As the temperature is lowered, the rate of interconversion between conformers slows down. If the exchange is slow on the NMR timescale, sharp, distinct signals for each populated conformer will appear. acs.org By analyzing the changes in the line shape of the signals as a function of temperature, it is possible to calculate the thermodynamic parameters for the conformational equilibrium, including the activation energy (ΔG‡) for bond rotation. This provides a detailed picture of the molecule's flexibility and the relative stability of its different shapes in solution. copernicus.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is an excellent tool for identifying the functional groups present and studying non-covalent interactions like hydrogen bonding. mdpi.com
The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its alcohol and ether functionalities.
O-H Stretch: A strong and broad absorption band is expected in the region of 3200–3600 cm⁻¹, characteristic of the O-H stretching vibration in an alcohol. libretexts.orgyoutube.com The broadness of this peak is a direct result of intermolecular hydrogen bonding. docbrown.info
C-H Stretch: Absorptions in the 2850–3000 cm⁻¹ range are due to the stretching vibrations of sp³ C-H bonds in the alkyl chain. libretexts.orgpressbooks.pub
C-O Stretch: The spectrum will feature strong C-O stretching bands. The C-O stretch of the primary alcohol is expected around 1050-1075 cm⁻¹, while the C-O-C stretch of the ether group will appear in the 1150–1085 cm⁻¹ region. docbrown.infovscht.cz
O-H Bend: The O-H in-plane bending vibration typically appears in the 1350–1260 cm⁻¹ region. docbrown.info
Table 2: Expected Characteristic Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol (R-OH) | O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Alkane (C-H) | C-H stretch | 2850 - 3000 | Strong/Medium |
| Alcohol (C-OH) | C-O stretch | 1050 - 1075 | Strong |
| Ether (C-O-C) | C-O-C stretch (asymmetric) | 1150 - 1085 | Strong |
| Alcohol (R-OH) | O-H bend | 1350 - 1260 | Medium |
The O-H group of the primary alcohol can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen-bonded networks in the pure liquid or in concentrated solutions. psu.eduproquest.com This association is the primary reason for the broad O-H stretching band observed in the IR spectrum. umich.edu
The extent of hydrogen bonding can be studied by varying the concentration of the sample in a non-polar solvent (e.g., CCl₄ or hexane). At very high dilutions, intermolecular hydrogen bonds are broken, and a new, sharp absorption band corresponding to the "free" non-hydrogen-bonded O-H stretch appears at a higher frequency, typically around 3610-3640 cm⁻¹. vscht.cz The relative intensities of the "free" and "bonded" O-H bands can provide information about the thermodynamics of association. Furthermore, changing the solvent can shift the vibrational frequencies; polar, hydrogen-bond-accepting solvents will interact with the O-H group, altering its absorption profile compared to non-polar solvents. core.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula. For this compound (C₆H₁₄O₂), HRMS would confirm the molecular weight of 118.0994 Da.
In addition to precise mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns, typically induced by electron ionization (EI). The molecular ion (M⁺˙) of an alcohol is often weak or absent. libretexts.org The fragmentation of this compound would be expected to proceed through several characteristic pathways for alcohols and ethers. libretexts.orgscribd.com
α-Cleavage: This is a common pathway for both alcohols and ethers. Cleavage of the C-C bond adjacent to an oxygen atom results in a resonance-stabilized cation. libretexts.orgyoutube.com For this molecule, α-cleavage can occur next to the alcohol (loss of a C₄H₉˙ radical to give m/z = 45, or loss of an H˙ radical to give m/z = 117) or the ether (loss of a C₅H₁₁O˙ radical to give m/z = 45). The most prominent α-cleavage for a primary alcohol is the loss of the largest alkyl group from the carbon bearing the -OH group.
Dehydration: Alcohols frequently undergo the elimination of a water molecule (18 Da), leading to a fragment ion at [M-18]⁺˙. libretexts.orgyoutube.com
Ether Fragmentation: Ethers can also fragment via cleavage of the C-O bond. youtube.com
Table 3: Predicted High-Resolution Mass Spectrometry Fragments for this compound (C₆H₁₄O₂)
| m/z (Nominal) | Proposed Formula | Description of Loss |
| 118 | C₆H₁₄O₂ | Molecular Ion (M⁺˙) |
| 100 | C₆H₁₂O | Loss of H₂O (Dehydration) |
| 87 | C₅H₁₁O | Loss of -OCH₃ |
| 73 | C₄H₉O | α-cleavage at ether |
| 57 | C₄H₉ | Loss of -CH(CH₂OH)OCH₃ |
| 45 | CH₅O | α-cleavage at alcohol (loss of C₅H₉) or ether (loss of C₅H₁₁O) |
Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns
Mass spectrometry is a fundamental tool for determining the molecular weight and structural features of a compound through ionization and fragmentation. The choice of ionization technique, such as the soft ionization of ESI or the hard ionization of EI, yields complementary data.
Electrospray Ionization (ESI): As a soft ionization method, ESI is typically used to determine the molecular weight of thermally labile and polar compounds with minimal fragmentation. mdpi.com For this compound (molar mass: 132.20 g/mol ), ESI would be expected to produce a prominent protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 133.21. Adducts with other cations, such as sodium [M+Na]⁺ (m/z 155.19) or potassium [M+K]⁺ (m/z 171.18), may also be observed depending on the solvent and sample purity.
Electron Impact (EI): EI is a high-energy technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule's structure. mytutor.co.uk The molecular ion peak ([M]⁺˙ at m/z 132) for a primary alcohol like this compound is often weak or absent due to rapid fragmentation. youtube.comchemistrynotmystery.comlibretexts.org The fragmentation pattern is dictated by the most stable resulting cations and neutral losses.
Key expected fragmentation pathways for this compound under EI conditions include:
α-Cleavage: This is a dominant fragmentation pathway for both alcohols and ethers. miamioh.edulibretexts.org
Cleavage of the C-C bond adjacent to the alcohol's oxygen would result in the loss of an isobutyl radical (•C₄H₉), leading to the formation of a resonance-stabilized [CH₂OH]⁺ ion at m/z 31. pages.dev
Cleavage adjacent to the ether oxygen could lead to the loss of a methoxy radical (•OCH₃) to form a fragment at m/z 101, or the loss of a methyl radical (•CH₃) to form a fragment at m/z 117.
Loss of Neutral Molecules:
Dehydration: The loss of a water molecule (H₂O, 18 amu) is a common fragmentation for alcohols, which would produce a peak at m/z 114 ([M-18]⁺˙). libretexts.orgpages.dev
Loss of Methanol (B129727): The molecule could also lose methanol (CH₃OH, 32 amu) via rearrangement, resulting in a peak at m/z 100.
Table 1: Predicted Electron Impact (EI) Mass Spectrometry Fragments for this compound
| m/z | Proposed Ion Fragment | Fragmentation Pathway |
| 117 | [C₆H₁₃O₂]⁺ | Loss of •CH₃ |
| 114 | [C₇H₁₄O]⁺˙ | Loss of H₂O (Dehydration) |
| 101 | [C₆H₁₃O]⁺ | Loss of •OCH₃ |
| 87 | [C₅H₁₁O]⁺ | α-cleavage at C2-C3 bond |
| 75 | [C₃H₇O₂]⁺ | Cleavage of C3-C4 bond |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 45 | [CH₂OCH₃]⁺ | Cleavage of C1-C2 bond |
| 31 | [CH₂OH]⁺ | α-cleavage at C1-C2 bond |
Tandem Mass Spectrometry (MS/MS) for Complex Structure Confirmation
Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by isolating a specific ion and inducing further fragmentation. mdpi.com For this compound, the protonated molecule [M+H]⁺ at m/z 133, generated via ESI, would be selected as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process helps to establish the connectivity of the atoms within the molecule. Expected neutral losses from the m/z 133 precursor would include water (loss of 18 amu to yield a product ion at m/z 115) and methanol (loss of 32 amu to yield a product ion at m/z 101). Comparing the fragmentation patterns of isomeric compounds via MS/MS can help to distinguish between them, as different structures will produce unique sets of product ions. researchgate.netnih.gov
X-ray Crystallography of Crystalline Derivatives and Complexes for Absolute Configuration Determination and Solid-State Structure Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.compurechemistry.org Since this compound is a liquid at ambient temperatures, it cannot be analyzed directly. Therefore, it must first be converted into a suitable crystalline derivative.
This is typically achieved by reacting the primary alcohol with a chiral reagent or a reagent containing a heavy atom. For example, esterification with a carboxylic acid containing a heavy atom (like bromine or iodine) serves two purposes: it introduces a center for anomalous dispersion and increases the likelihood of forming high-quality single crystals. researchgate.net
Once a suitable crystal is obtained and diffracted with X-rays, the resulting electron density map reveals the precise spatial arrangement of every atom. The absolute configuration is determined by analyzing the anomalous scattering of X-rays by the heavy atom (the Bijvoet method). researchgate.netresearchgate.net This analysis allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center (C3).
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Enantiomeric Purity and Absolute Stereochemistry
Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing information about its absolute configuration and conformation in solution. nih.govnumberanalytics.com
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region. The chromophores in this compound are the hydroxyl (-OH) and methoxy (-OCH₃) groups, which have electronic transitions in the far-UV region (typically below 200 nm). researchgate.net While challenging to measure, the sign of the observed Cotton effect can be correlated with the absolute stereochemistry of the chiral center. The experimental ECD spectrum is typically compared with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. researchgate.net
Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of circularly polarized light in the mid-IR region. nih.gov VCD is highly sensitive to the stereochemistry of the entire molecule, as it probes the vibrations of all atoms. hilarispublisher.comrsc.org An experimental VCD spectrum provides a rich fingerprint with multiple positive and negative bands. Similar to ECD, this experimental spectrum is compared to a DFT-calculated spectrum for a specific enantiomer. The excellent agreement between the signs and relative intensities of the experimental and calculated bands allows for an unambiguous determination of the absolute configuration in solution. rsc.orgamericanlaboratory.com
Advanced Chromatographic Separations for Purity Assessment and Isomer Resolution
Chromatographic techniques are essential for separating enantiomers, assessing their purity, and performing preparative separations to isolate single enantiomers.
To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. chiralpedia.com
Chiral Gas Chromatography (GC): For a volatile compound like this, chiral GC is a suitable technique. Derivatized cyclodextrins are commonly used as CSPs for the separation of chiral alcohols. gcms.czed.gov The enantiomeric excess (% ee) is determined by integrating the peak areas of the two separated enantiomers in the chromatogram. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for enantioseparation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are effective for a broad range of compounds, including alcohols and ethers. phenomenex.com The separation is typically performed in normal-phase mode using a mobile phase consisting of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). oup.comresearchgate.net The ratio of the two solvents is optimized to achieve baseline resolution of the enantiomers.
Table 2: Hypothetical Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Value |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Refractive Index (RI) |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Enantiomeric Excess (% ee) | Calculated from peak area ratio |
Supercritical Fluid Chromatography (SFC) is a powerful technique for preparative chiral separations, offering advantages over HPLC such as faster separations, lower viscosity, and reduced use of organic solvents, making it a "greener" technology. selvita.comyoutube.com The mobile phase typically consists of supercritical carbon dioxide (CO₂) as the main component, with a small percentage of a polar organic modifier like methanol or ethanol. pharmtech.com
For the preparative separation of this compound enantiomers, a larger-scale chiral column (with the same stationary phase as in analytical HPLC or SFC) would be used. americanpharmaceuticalreview.com The SFC system allows for the processing of larger sample quantities, yielding gram-scale amounts of the isolated, enantiopure (R)- and (S)-forms of the compound. researchgate.net The collected fractions are easily processed because the CO₂ vaporizes upon depressurization, leaving the purified enantiomer dissolved in a small amount of the organic modifier. researchgate.net
Applications of 2 Methoxymethyl 3 Methylbutan 1 Ol in Advanced Synthetic Chemistry and Materials Science
Utility as a Chiral Building Block in the Synthesis of Complex Molecules
No specific studies or data were identified that describe the use of 2-(Methoxymethyl)-3-methylbutan-1-ol as a chiral building block in the synthesis of complex molecules. Chiral building blocks are essential for creating enantiomerically pure compounds, but the utility of this specific molecule for such purposes is not documented in available literature. wikipedia.orgsigmaaldrich.comtcichemicals.com
Stereoselective Introduction of the Branched Butanol Moiety
There is no available research demonstrating the use of this compound for the stereoselective introduction of its branched butanol moiety into other molecular frameworks. Methodologies for stereoselective reactions are well-established in organic chemistry, but their application with this particular substrate has not been reported. masterorganicchemistry.com
Precursor for Advanced Polycyclic or Spiro Systems
No literature was found detailing the role of this compound as a precursor in the synthesis of advanced polycyclic or spiro systems. The synthesis of such complex ring systems requires specific functionalities and reaction pathways, and the involvement of this compound is not documented. mdpi.comresearchgate.netnih.gov
Role in the Synthesis of Specialty Organic Chemicals
No information is available on the application of this compound in the synthesis of specialty organic chemicals, excluding pharmaceuticals and agrochemicals.
Intermediates for Advanced Adducts and Conjugates
Research detailing the use of this compound as an intermediate for creating advanced adducts and conjugates could not be located.
Precursors for Fragrance and Flavor Chemicals
There is no evidence to suggest that this compound is used as a precursor for fragrance and flavor chemicals. While other related alcohols and ethers are utilized in the fragrance industry, this specific compound is not mentioned in that context in the chemical literature. nih.govbeilstein-journals.orgnih.gov In contrast, its isomer 3-methoxy-3-methylbutan-1-ol (B1582460) is noted for its use as a solvent in fragrance applications. smolecule.com
Applications in Polymer Chemistry and Functional Materials
No studies, patents, or articles were identified that describe the use of this compound in polymer chemistry or in the development of functional materials. Its potential role as a monomer, initiator, or modifier in polymerization processes has not been explored in the available scientific literature.
While the requested outline provides a structured approach to detailing the applications of a chemical compound, there is no publicly available scientific information to populate these sections for this compound. The scientific community has not published research on its utility in the specified areas of synthetic chemistry and materials science. Any discussion of applications would require extrapolation from related but structurally distinct molecules, which would be scientifically inaccurate.
Monomeric Units for Polyethers and Copolymers
As a functionalized alcohol, this compound can serve as a monomeric unit in the synthesis of polyethers and various copolymers. The primary hydroxyl group allows for its incorporation into polymer chains through several polymerization techniques.
One potential route is through ring-opening polymerization . The hydroxyl group can be chemically transformed into a cyclic ether, such as an oxetane (B1205548). Subsequent polymerization of this oxetane monomer would lead to the formation of a polyether with pendant methoxymethyl and isopropyl groups. radtech.org The resulting polymer's properties, such as solubility and thermal stability, would be directly influenced by these side chains.
Another approach is polycondensation . This compound can be reacted with diacids or their derivatives to form polyesters, or with diisocyanates to produce polyurethanes. In these copolymers, the compound would introduce flexibility and modify the polarity of the final material.
The incorporation of this compound into polymer backbones is anticipated to impact the material's properties in the following ways:
| Property | Anticipated Effect of Incorporating this compound |
| Solubility | The methoxy (B1213986) group may enhance solubility in organic solvents. |
| Glass Transition Temperature (Tg) | The flexible side chain could lower the Tg, resulting in a softer, more flexible material. |
| Thermal Stability | The ether linkage is generally stable, potentially contributing to good thermal properties. |
| Adhesion | The presence of polar ether and hydroxyl groups could improve adhesion to various substrates. |
Modifiers and Cross-linking Agents for Material Property Tuning
Beyond its role as a primary monomer, this compound can be employed as a modifier and a cross-linking agent to fine-tune the properties of existing polymers.
As a modifier , it can be grafted onto existing polymer chains, altering their surface properties, solubility, and compatibility with other materials. For instance, its incorporation into a non-polar polymer could increase its hydrophilicity.
To function as a cross-linking agent , the hydroxyl group of this compound can be converted into a more reactive functional group, such as an acrylate (B77674) or methacrylate (B99206) ester. google.comengconfintl.org These modified molecules can then be copolymerized with other monomers. Upon exposure to heat or UV radiation, the pendant acrylate or methacrylate groups can react to form cross-links between polymer chains, creating a three-dimensional network. This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material.
The extent of cross-linking, and therefore the final material properties, can be precisely controlled by the concentration of the modified this compound used in the polymerization.
Precursors for Surfactants and Emulsifiers
The amphiphilic nature of molecules derived from this compound makes it a promising precursor for the chemical synthesis of surfactants and emulsifiers. The hydrocarbon backbone provides a hydrophobic (lipophilic) tail, while the hydroxyl group can be modified to create a hydrophilic head.
Non-ionic surfactants can be synthesized through the ethoxylation of this compound. sanyo-chemical-solutions.com In this process, ethylene (B1197577) oxide is added to the primary hydroxyl group, forming a poly(ethylene glycol) ether chain. The length of this chain can be controlled to achieve the desired hydrophilic-lipophilic balance (HLB), which determines the surfactant's properties and applications.
| Degree of Ethoxylation | Resulting HLB (Predicted) | Potential Application |
| Low (1-5 units) | Low | Water-in-oil emulsifiers |
| Medium (6-10 units) | Medium | Wetting agents, detergents |
| High (>10 units) | High | Oil-in-water emulsifiers, solubilizers |
Anionic surfactants can be prepared by reacting the terminal hydroxyl group of the ethoxylated product with a sulfating agent, such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base (e.g., sodium hydroxide). The resulting sulfate (B86663) group provides a strong anionic head.
Alternatively, the primary hydroxyl group of this compound can be esterified with a hydrophilic carboxylic acid, such as a short-chain dicarboxylic acid, to create an emulsifying agent.
Design and Synthesis of Ligands for Metal-Catalyzed Reactions
The structural features of this compound also make it a valuable scaffold for the design and synthesis of specialized ligands for metal-catalyzed reactions. The ability to introduce chirality and multiple coordination sites allows for the development of ligands that can control the stereochemistry and reactivity of catalytic processes.
Chiral Ligands for Asymmetric Catalysis
For applications in asymmetric catalysis, the chiral nature of the ligand is paramount. This compound can be used as a chiral building block if it is resolved into its individual enantiomers. Each enantiomer can then be used to synthesize enantiopure ligands.
One common class of chiral ligands is phosphine (B1218219) ligands . researchgate.netnih.govnih.govtcichemicals.comresearchgate.netresearchgate.net The hydroxyl group of enantiomerically pure this compound can be converted into a leaving group (e.g., a tosylate or mesylate) and then displaced by a phosphide (B1233454) anion (e.g., diphenylphosphide) to introduce a phosphine group. The resulting phosphine ligand would possess a stereocenter derived from the starting alcohol, which can influence the stereochemical outcome of reactions such as asymmetric hydrogenation. nih.govnih.govbohrium.comresearchgate.net
Another important class of ligands is oxazoline (B21484) ligands . nih.govsctunisie.orgresearchgate.netbldpharm.comtaylorfrancis.com Chiral this compound can be converted to the corresponding amino alcohol, which can then be cyclized with a carboxylic acid derivative to form a chiral oxazoline ring. These ligands are effective in a wide range of asymmetric transformations, including allylic alkylations and cyclopropanations.
Ligands for Chelation-Controlled Reactions
The presence of both an ether oxygen and a hydroxyl group (or a derivative thereof) in this compound allows for the synthesis of bidentate ligands that can coordinate to a metal center through two points of attachment. macalester.eduresearchgate.netdntb.gov.uaresearchgate.netcore.ac.ukresearchgate.netmdpi.com This chelation effect can enhance the stability of the metal complex and influence the reactivity and selectivity of the catalyzed reaction. nsf.gov
For example, the hydroxyl group can be converted to a nitrogen-containing group, such as an amine or a pyridine, to create a N,O-bidentate ligand . The nitrogen and the ether oxygen can then coordinate to a metal center, forming a stable chelate ring. The steric and electronic properties of the ligand can be further tuned by modifying the substituents on the nitrogen atom.
Such chelating ligands can be used in a variety of catalytic reactions where controlling the coordination environment of the metal is crucial for achieving high selectivity. This includes cross-coupling reactions, polymerizations, and oxidation catalysis. anr.frresearchgate.net
Challenges, Emerging Trends, and Future Research Directions
Development of Highly Efficient and Stereoselective Synthesis for all Stereoisomers
A significant challenge in the study of 2-(Methoxymethyl)-3-methylbutan-1-ol lies in the development of synthetic routes that are not only efficient but also offer precise control over its stereochemistry. The structure of this compound contains two chiral centers, giving rise to four possible stereoisomers. The ability to selectively synthesize each of these stereoisomers is crucial for investigating their unique biological activities and material properties.
Future research will likely focus on asymmetric synthesis methodologies to achieve high diastereoselectivity and enantioselectivity. Potential strategies could include:
Chiral auxiliary-guided synthesis: Employing a temporary chiral auxiliary to direct the formation of one stereoisomer over others.
Asymmetric catalysis: Utilizing chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, to facilitate enantioselective transformations.
Substrate-controlled synthesis: Leveraging the inherent stereochemistry of a starting material to influence the stereochemical outcome of subsequent reactions.
The development of such synthetic routes would be a critical first step in unlocking the full potential of this compound and its individual stereoisomers.
Exploration of Novel Reactivity and Unprecedented Transformations of the Compound
The unique bifunctional nature of this compound, possessing both a primary alcohol and an ether group, presents a rich landscape for exploring novel chemical reactivity. The interplay between these two functional groups could lead to unprecedented chemical transformations.
Future investigations may explore:
Intramolecular cyclization reactions: The proximity of the hydroxyl and methoxymethyl groups could facilitate intramolecular cyclization to form novel heterocyclic compounds.
Selective functionalization: Developing methods to selectively react with either the primary alcohol or the ether moiety would be essential for its use as a versatile building block in more complex molecular architectures.
Oxidative and reductive transformations: Studying the behavior of the compound under various oxidizing and reducing conditions could reveal new synthetic pathways and degradation mechanisms.
Understanding the fundamental reactivity of this compound is paramount for its potential application in various fields of chemical synthesis.
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry. neurips.ccacs.orgbeilstein-journals.orgresearchgate.netnih.gov For a novel compound like this compound, these computational tools can be particularly valuable.
Emerging trends in this area include:
Predicting reaction outcomes: ML models, trained on vast databases of chemical reactions, can predict the likely products, yields, and optimal reaction conditions for transformations involving this compound. neurips.ccacs.orgbeilstein-journals.org
Designing novel synthetic routes: Retrosynthesis algorithms powered by AI can propose novel and efficient synthetic pathways to this compound and its derivatives.
Accelerating catalyst and reagent discovery: Machine learning can be used to identify promising catalysts and reagents for desired transformations of the target compound, reducing the need for extensive experimental screening. beilstein-journals.org
The integration of these in silico methods will undoubtedly accelerate the pace of research and discovery related to this and other novel chemical compounds.
Expanding Applications in Sustainable Chemistry and Advanced Materials
The principles of sustainable chemistry and the development of advanced materials are at the forefront of modern chemical research. The structural features of this compound suggest potential applications in these areas.
Future research could be directed towards:
Green solvents: Investigating its potential as a biodegradable and low-toxicity solvent for various chemical processes.
Bio-based polymers: Utilizing it as a monomer or a building block for the synthesis of novel bio-based and potentially biodegradable polymers.
Functional materials: Incorporating this compound into the structure of advanced materials, such as coatings, adhesives, or electronic materials, to impart specific properties.
Exploring these applications will be key to realizing the potential of this compound in contributing to a more sustainable and technologically advanced future.
Design of Next-Generation Derivatives with Tailored Chemical Functionality and Performance
The chemical structure of this compound serves as a scaffold that can be systematically modified to create a library of derivatives with tailored properties.
Strategies for designing next-generation derivatives include:
Modification of the hydroxyl group: Converting the primary alcohol to other functional groups, such as esters, ethers, or amines, to modulate its reactivity and physical properties.
Variation of the ether component: Replacing the methyl group in the methoxymethyl moiety with other alkyl or aryl groups to fine-tune steric and electronic properties.
Introduction of additional functional groups: Incorporating other functionalities onto the carbon backbone to create multifunctional molecules with specific applications in mind.
Through rational design and synthesis, it will be possible to generate a diverse range of derivatives of this compound with optimized performance for specific applications in areas such as pharmaceuticals, agrochemicals, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
